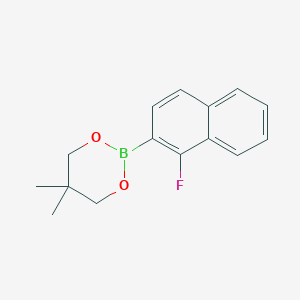
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Naphthalene Moiety: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene moiety or the dioxaborinane ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced forms of the naphthalene or dioxaborinane ring.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- depends on its application:
In Chemistry: Acts as a versatile intermediate in various organic reactions.
In Biology and Medicine: The compound can interact with biological molecules through its boron and fluorine atoms, potentially targeting specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaborinane, 2-(2-naphthalenyl)-5,5-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and applications.
1,3,2-Dioxaborinane, 2-(1-fluoro-2-phenyl)-5,5-dimethyl-: Contains a phenyl group instead of a naphthalene moiety, leading to different chemical properties.
Uniqueness
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is unique due to the presence of both a fluorine-substituted naphthalene ring and a dioxaborinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
918630-47-4 |
|---|---|
Molekularformel |
C15H16BFO2 |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
2-(1-fluoronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H16BFO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
BMOBQLNPHZASDI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)

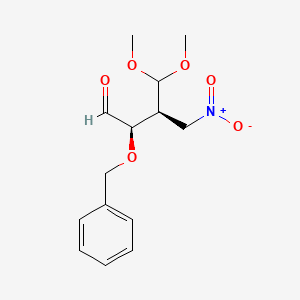
![4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625282.png)
methanone](/img/structure/B12625287.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)

![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
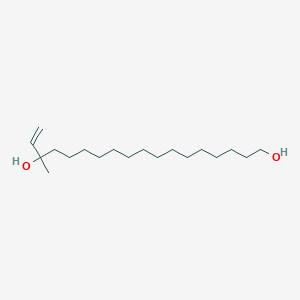
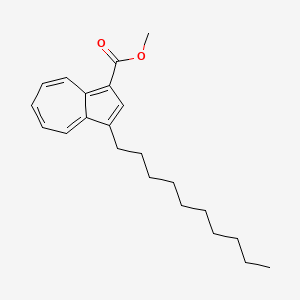
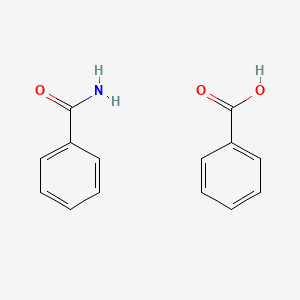
![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
